Boc-D-His(DNp)-OH.IPA
CAS No.: 204125-03-1
Cat. No.: VC11737271
Molecular Formula: C20H27N5O9
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204125-03-1 |
|---|---|
| Molecular Formula | C20H27N5O9 |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | (2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
| Standard InChI | InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |
| Standard InChI Key | JIPXPRCGGOALQD-UTONKHPSSA-N |
| Isomeric SMILES | CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| SMILES | CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Boc-D-His(DNp)-OH·IPA has the molecular formula C₂₀H₂₇N₅O₉ and a molecular weight of 481.5 g/mol . The compound is a solvate, comprising one molecule of Boc-D-His(DNp)-OH and one molecule of isopropyl alcohol. Its stereochemistry is defined by the D-configuration at the α-carbon of histidine, distinguishing it from the more common L-isomer .
Table 1: Key Identifiers of Boc-D-His(DNp)-OH·IPA
*Discrepancies in CAS numbers arise from variations in stereochemical descriptors and solvate notation across databases .
Structural Features and Stability
Synthesis and Applications in Peptide Chemistry
Synthesis Protocol
Boc-D-His(DNp)-OH·IPA is synthesized through a multi-step process:
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Protection of Histidine: The imidazole ring’s N(π)-position is selectively protected with 2,4-dinitrophenyl chloride under basic conditions.
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Boc Protection: The α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride).
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Crystallization: The product is co-crystallized with IPA to form the solvate .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dnp Protection | 2,4-Dinitrophenyl chloride, NaOH | 85–90 |
| Boc Protection | Boc₂O, DMAP, DCM | 95 |
| Crystallization | IPA, −20°C | 70–75 |
Role in Boc-SPPS
In Boc-based peptide synthesis, this derivative addresses two critical challenges:
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Racemization Suppression: The D-configuration reduces racemization risk during coupling steps, a common issue with histidine-rich peptides .
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Selective Deprotection: The Dnp group remains stable under acidic conditions (e.g., trifluoroacetic acid) used for Boc removal but is cleaved by thiophenol or other nucleophiles, enabling orthogonal deprotection strategies .
Research Advancements and Challenges
Byproduct Management
Removal of the Dnp group generates intensely colored byproducts (λmax = 360 nm), which can interfere with UV-based purity assays. Protocols recommend deprotection before resin cleavage to facilitate byproduct removal via filtration .
Comparative Studies with L-Isomers
Studies comparing Boc-D-His(DNp)-OH·IPA with its L-counterpart reveal:
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